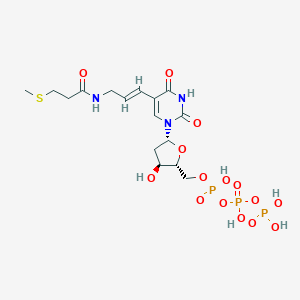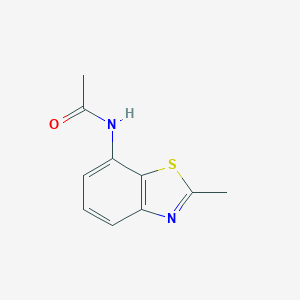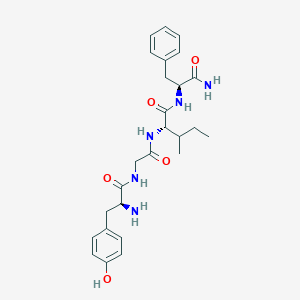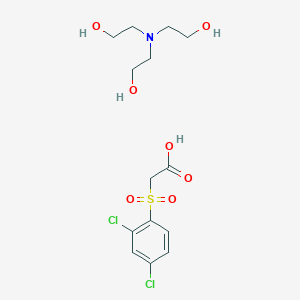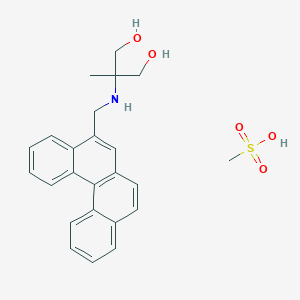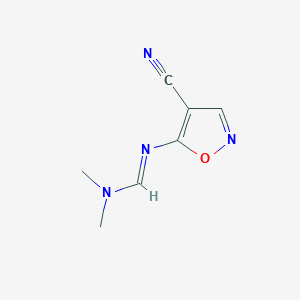
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide often involves multistep reactions, starting from basic building blocks to achieve the complex final structure. For instance, reactions involving N-cyanoazoles and dimethyl cyanocarbamimidodithioate have been explored for the formation of cyclic derivatives through di-addition-elimination reactions, indicating a pathway that could potentially be adapted for the synthesis of N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide (Hlasta et al., 1992).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the physical and chemical behavior of a compound. X-ray crystallography is a common method used to determine the precise arrangement of atoms within a molecule. For compounds with similar structures to N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide, crystal structure determination can reveal the orientation of the oxazole ring, the positioning of the cyano group, and the configuration of the N,N-dimethylmethanimidamide moiety, which are essential for predicting reactivity and interaction with other molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The presence of a cyano group and an oxazole ring in N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide suggests a potential for engaging in various chemical reactions, such as nucleophilic addition or substitution reactions. The cyano group can act as an electrophile, while the oxazole ring may participate in ring-opening reactions or serve as a coordinating site to metals. Additionally, the compound's ability to form adducts with nucleophiles or undergo rearrangements under specific conditions could be explored to synthesize novel derivatives or complexes (Chunaev et al., 2010).
Applications De Recherche Scientifique
NMDA Receptors and Neurotransmission
Research focusing on the trafficking of NMDA receptors from the ER to synapses discusses the importance of glutamate receptors, including NMDARs, in synaptic transmission in the mammalian central nervous system. Abnormalities in NMDAR functioning are linked to psychiatric and neurological diseases, suggesting that compounds affecting these pathways could have therapeutic applications (Horak et al., 2014).
Liquid Crystal Technology
Studies on methylene-linked liquid crystal dimers, including those with cyano and oxazolyl groups, have revealed that such compounds exhibit unique mesophases, including a twist-bend nematic phase, indicating potential applications in advanced liquid crystal display technologies (Henderson & Imrie, 2011).
Amyloid Imaging in Alzheimer's Disease
Research into amyloid imaging ligands, including compounds with cyano and dimethylamino groups, has been instrumental in advancing our understanding of Alzheimer's disease through PET imaging. These studies suggest that compounds with specific structural features can be used to detect amyloid plaques, offering insights into early detection and the evaluation of anti-amyloid therapies (Nordberg, 2007).
Synthetic Routes for Heterocyclic Compounds
Research on the synthesis of 1,2,3-triazoles, a class of N-heterocyclic compounds, highlights the importance of such scaffolds in drug discovery, bioconjugation, and material science. This suggests that N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide could have potential applications in similar areas, given its structural relation to heterocyclic compounds (Kaushik et al., 2019).
Propriétés
IUPAC Name |
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11(2)5-9-7-6(3-8)4-10-12-7/h4-5H,1-2H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYOYJDOVSIAFQ-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=NO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




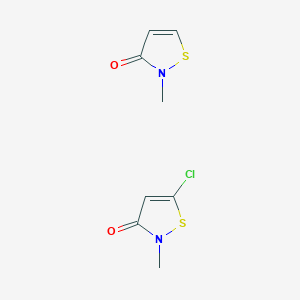


![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B12111.png)

